4-[(2-Methoxyethyl)sulfamoyl]benzoic acid
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Overview
Description
“4-[(2-Methoxyethyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H13NO5S . It has a molecular weight of 289.31 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
Sulfamoyl benzoic acid derivatives are pivotal in medicinal chemistry, especially in the development of diuretics and carbonic anhydrase inhibitors (CAIs). For example, sulfonamide CA inhibitors, a class to which sulfamoyl benzoic acid derivatives belong, are used in treating conditions like obesity, cancer, epilepsy, and hypertension. Their efficacy is attributed to the inhibition of specific carbonic anhydrase isoforms present in kidneys and blood vessels, elucidating both their blood pressure lowering effects and organ-protective activities (Carta & Supuran, 2013).
Environmental Science
In environmental science, sulfamoyl benzoic acid derivatives are noted for their role in the degradation processes of pharmaceutical pollutants. Specifically, studies on sulfamethoxazole, which shares functional groups with sulfamoyl benzoic acid derivatives, highlight the significance of understanding transformation reactions and removal technologies for persistent organic pollutants in aquatic environments. This understanding aids in developing cleaner, more sustainable technologies for water treatment (Prasannamedha & Kumar, 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-(2-methoxyethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANXAESNLDUYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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